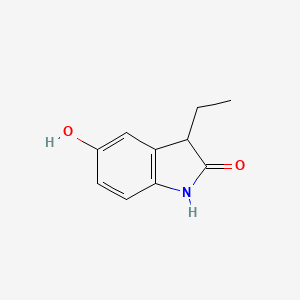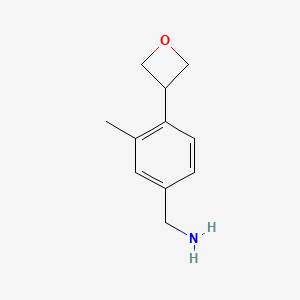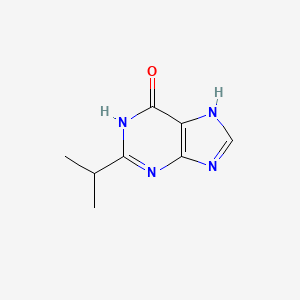
3-Ethyl-5-hydroxyindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-hydroxyindolin-2-one is a compound belonging to the indolinone family, characterized by its unique structure that includes an indole ring with a hydroxyl group at the 5-position and an ethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-hydroxyindolin-2-one can be achieved through several methods. One common approach involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method is advantageous due to its simplicity and the good yields obtained.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase-transfer catalysts (PTC) and metal-catalyzed reactions are common in industrial settings to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-5-hydroxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into different indolinone derivatives.
Substitution: Substitution reactions, particularly at the 3-position, are common and can lead to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various substituted indolinones and oxindoles, which have significant biological and chemical properties .
Applications De Recherche Scientifique
3-Ethyl-5-hydroxyindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. It is known to cross the blood-brain barrier and affect brain function by interacting with cytochrome P450 enzymes, particularly CYP1A2 and CYP2A5 . These interactions can lead to the modulation of various biochemical pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
3-Hydroxyindolin-2-one: Similar in structure but lacks the ethyl group at the 3-position.
5-Hydroxyindolin-2-one: Similar but lacks the ethyl group and has different substitution patterns.
3-Substituted-3-hydroxyindolin-2-ones: A broader category that includes various derivatives with different substituents at the 3-position.
Uniqueness: 3-Ethyl-5-hydroxyindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
3-ethyl-5-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-2-7-8-5-6(12)3-4-9(8)11-10(7)13/h3-5,7,12H,2H2,1H3,(H,11,13) |
Clé InChI |
ZCDLRECQNXLMOW-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2=C(C=CC(=C2)O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11911657.png)




![2h-Pyrrolo[2,3-g]benzothiazole](/img/structure/B11911689.png)




![4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11911719.png)
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11911737.png)
